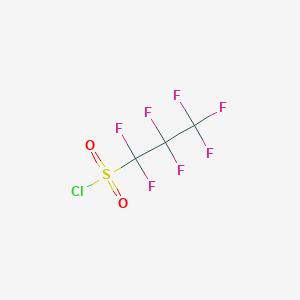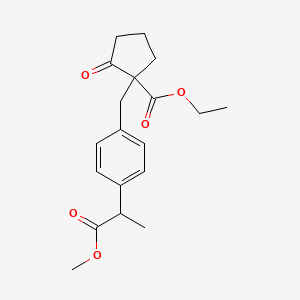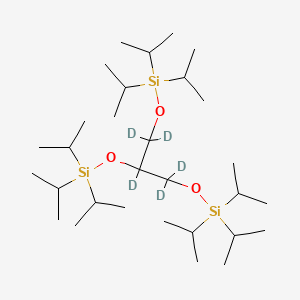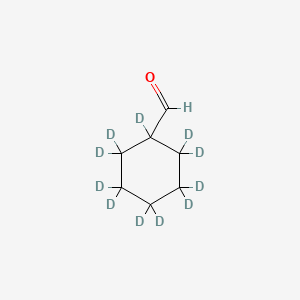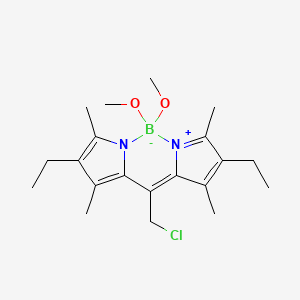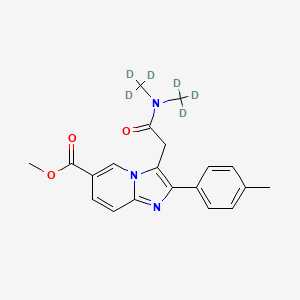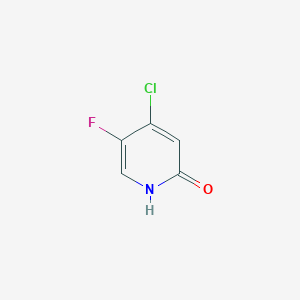![molecular formula C34H60O3Si2 B13443117 (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple silyl ether groups and a secopregnane skeleton. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde typically involves multiple steps, starting from simpler precursors. The process often includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by various organic reactions such as aldol condensation, Wittig reaction, and selective reduction. The reaction conditions usually require anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not widely documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to achieve high purity and yield.
化学反応の分析
Types of Reactions
(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Various alcohols, amines, and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields a primary alcohol.
科学的研究の応用
(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound’s silyl ether groups and secopregnane skeleton allow it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxylic acid
- (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-ol
Uniqueness
The uniqueness of (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde lies in its specific combination of functional groups and structural features. This combination allows for unique reactivity and interactions, making it a valuable compound for various scientific studies and applications.
特性
分子式 |
C34H60O3Si2 |
|---|---|
分子量 |
573.0 g/mol |
IUPAC名 |
(2S)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |
InChI |
InChI=1S/C34H60O3Si2/c1-24(23-35)29-18-19-30-26(15-14-20-34(29,30)9)16-17-27-21-28(36-38(10,11)32(3,4)5)22-31(25(27)2)37-39(12,13)33(6,7)8/h16-17,23-24,28-31H,2,14-15,18-22H2,1,3-13H3/b26-16+,27-17-/t24-,28-,29-,30+,31+,34-/m1/s1 |
InChIキー |
CBBPZOZLUNXNDK-FLJNKPCASA-N |
異性体SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
正規SMILES |
CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
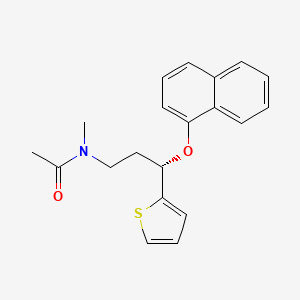
![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
